

Structure-activity relationship validation of a series of Thiazole-5-carboxamide analogues

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Compound of Interest

Compound Name: Thiazole-5-carboxamide

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Structure-Activity Relationship of Thiazole-5-Carboxamide Analogues: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The **thiazole-5-carboxamide** scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various series of **thiazole-5-carboxamide** analogues, focusing on their anticancer, c-Met kinase inhibitory, and antioxidant properties. The information is compiled from recent studies to aid in the rational design of more potent and selective therapeutic agents.

Comparative Analysis of Biological Activities

The biological evaluation of different series of **thiazole-5-carboxamide** analogues has revealed key structural features that govern their activity and selectivity. The following sections summarize the quantitative data from various studies, highlighting the impact of substitutions on the thiazole ring and the carboxamide nitrogen.

Anticancer Activity

A series of 2-phenyl-4-trifluoromethyl **thiazole-5-carboxamide** derivatives were synthesized and evaluated for their in-vitro anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (colon) cancer cell lines.^[1] The results, summarized in Table 1, indicate that the nature

and position of substituents on the phenyl ring at the 2-position of the thiazole and on the N-phenyl ring of the carboxamide play a crucial role in determining the cytotoxic potential.

Table 1: Anticancer Activity of 2-Phenyl-4-Trifluoromethyl **Thiazole-5-Carboxamide** Derivatives[1]

Compound	R1 (at C2-phenyl)	R2 (at N-phenyl)	A-549 (% inhibition at 50 µg/mL)	Bel7402 (% inhibition at 50 µg/mL)	HCT-8 (% inhibition at 50 µg/mL)
8a	2-F	4-Cl, 2-CH3	35	42	38
8b	4-F	4-Cl, 2-CH3	28	35	31
8c	2-Cl	4-Cl, 2-CH3	48	39	45
8d	4-Cl	4-Cl, 2-CH3	32	28	33
8e	2-CH3	4-Cl, 2-CH3	25	31	27
8f	4-CH3	4-Cl, 2-CH3	22	26	24

Notably, compound 8c, bearing a 2-chlorophenyl group at the C2-position of the thiazole, exhibited the highest inhibitory activity against the A-549 cell line.[1] This suggests that electron-withdrawing groups at the ortho position of the C2-phenyl ring may be favorable for anticancer activity.

c-Met Kinase Inhibition

Thiazole/thiadiazole carboxamide derivatives have been explored as potent inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer. A study focused on optimizing a series of these compounds led to the identification of highly potent inhibitors.[2] The SAR of this series is summarized in Table 2, showcasing the importance of the linker and substitutions on the N-phenyl ring.

Table 2: c-Met Kinase Inhibitory Activity of **Thiazole-5-Carboxamide** Analogues[2]

Compound	Moiety C (Linker)	R1	R2	c-Met IC ₅₀ (nM)	MKN-45 IC ₅₀ (μM)
51e	Thiazole-2- carboxamide	H	C6H5	34.48	>10
51f	Thiazole-2- carboxamide	H	4-F-C6H4	29.05	>10
51ak	Thiazole-2- carboxamide	3-F	4-(pyridin-4- yloxy)	3.89	0.12
51am	Thiazole-2- carboxamide	3-F	4-(1-methyl- 1H-pyrazol-4- yl)	2.54	0.08
51an	Thiazole-2- carboxamide	3-F	4-(pyrimidin- 2-yloxy)	3.73	0.15

The data reveals that a thiazole-2-carboxamide linker is more favorable than a thiadiazole carboxamide for c-Met inhibition.[\[2\]](#) Furthermore, the introduction of a 3-fluoro substituent on the N-phenyl ring and specific heterocycles at the 4-position significantly enhanced both biochemical and cellular potency, with compound 51am emerging as the most promising inhibitor.[\[2\]](#)

Antioxidant Activity

A series of thiazole-carboxamide derivatives were evaluated for their free radical scavenging potential using the DPPH assay.[\[3\]](#) The results, presented in Table 3, demonstrate that substitutions on the N-phenyl ring dramatically influence the antioxidant capacity.

Table 3: Antioxidant Activity of Thiazole-Carboxamide Derivatives[\[3\]](#)

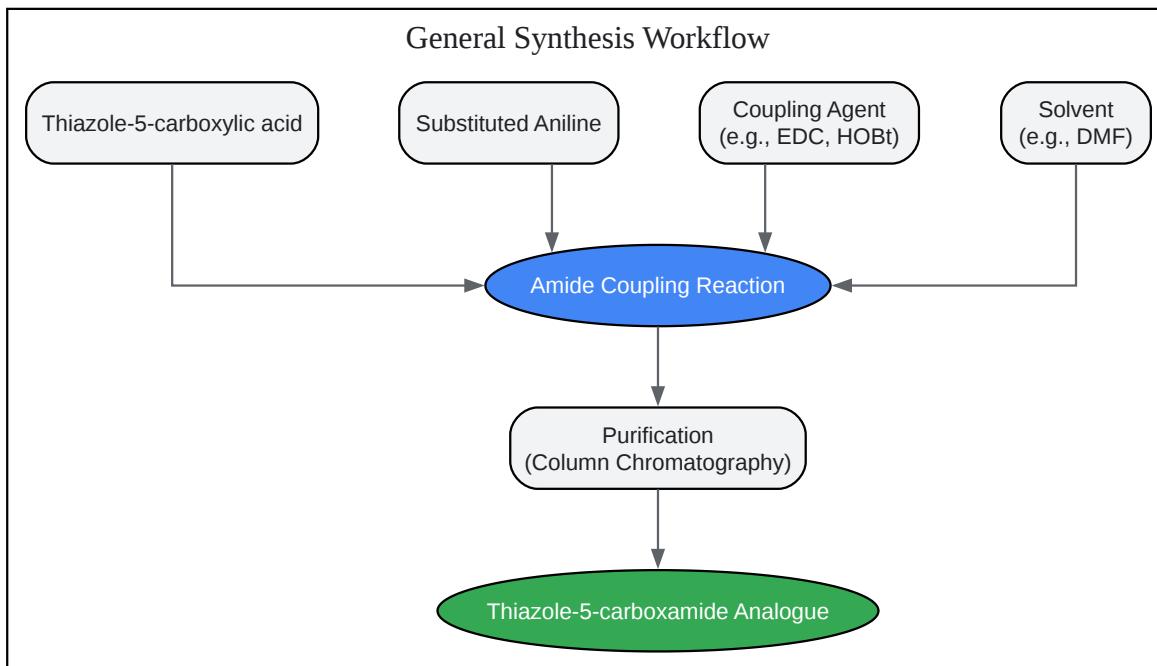
Compound	R (at N-phenyl)	DPPH IC50 (µM)
LMH1	4-OCH ₃	0.316 ± 0.040
LMH3	H	> LMH1/LMH4
LMH4	3,5-di-OCH ₃	0.251 ± 0.057
LMH6	4-t-butyl	0.185 ± 0.049
LMH7	4-isopropyl	0.221 ± 0.059
Trolox	(Standard)	3.10 ± 0.92

Interestingly, bulky alkyl groups at the para position of the N-phenyl ring, such as t-butyl (LMH6) and isopropyl (LMH7), conferred the most potent antioxidant activity, surpassing the standard antioxidant Trolox.^[3] The high lipophilicity of these groups is suggested to enhance interaction with lipid radicals.^[3]

Experimental Protocols

General Synthesis of Thiazole-5-Carboxamide Derivatives

The synthesis of the target **thiazole-5-carboxamide** analogues generally involves the amidation of a thiazole-5-carboxylic acid derivative with a corresponding aniline. A common procedure is outlined below:

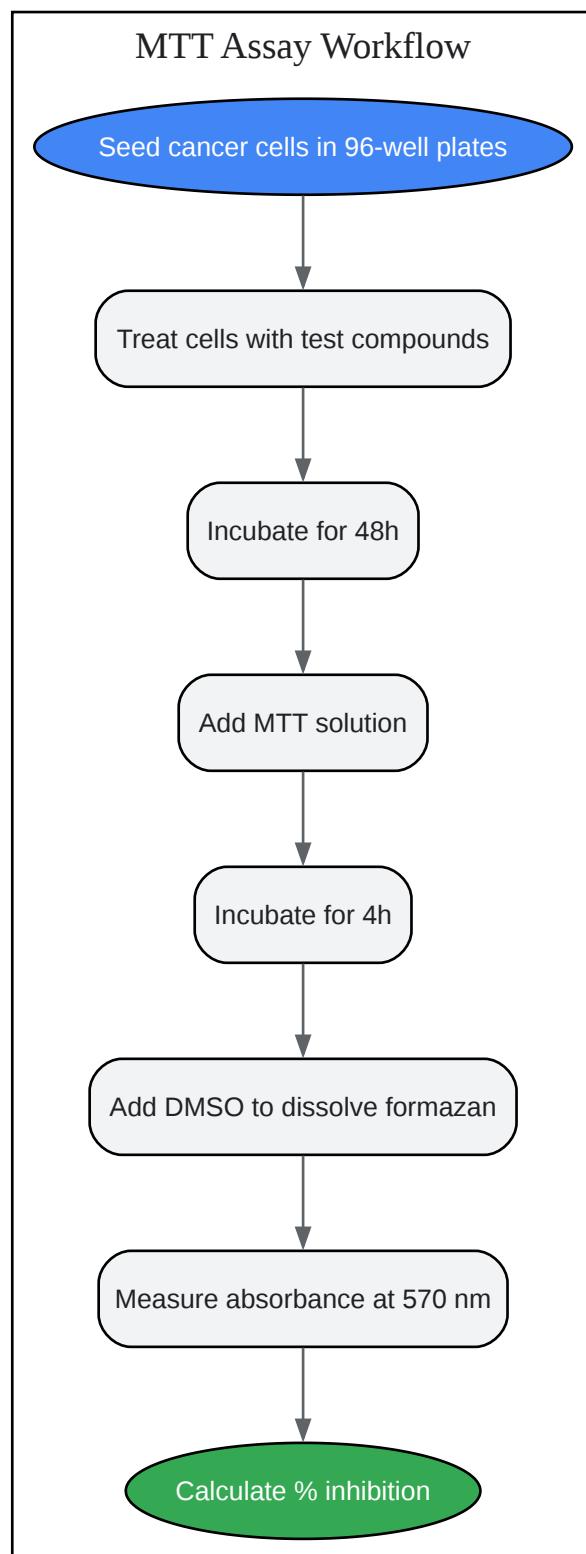


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General synthetic workflow for **Thiazole-5-carboxamides**.

In-vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

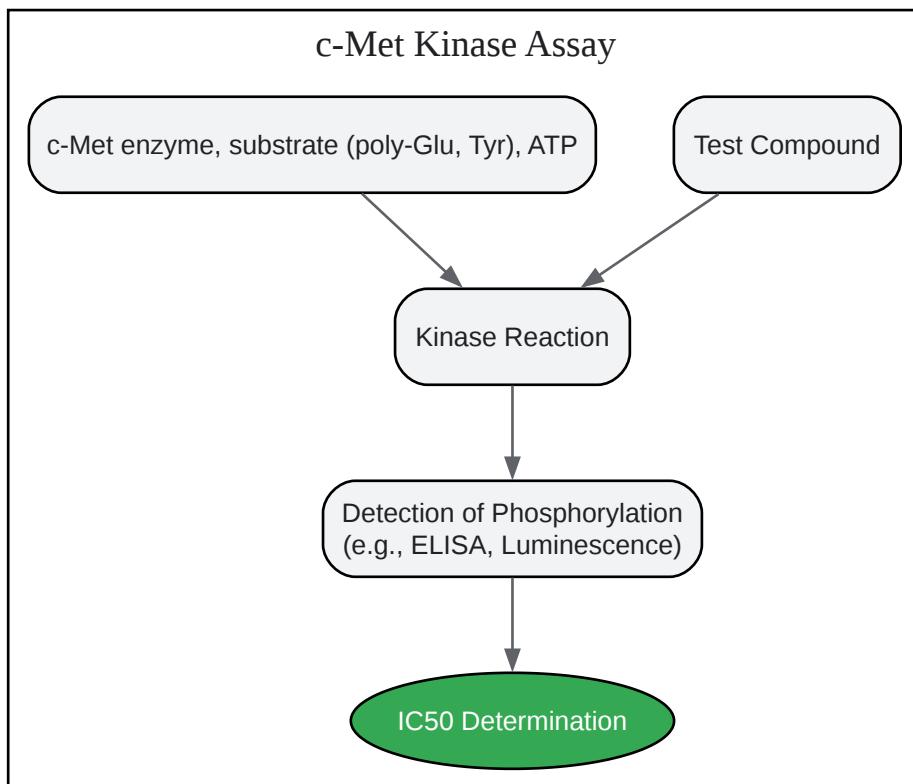


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Workflow of the MTT assay for anticancer activity.

c-Met Kinase Activity Assay

The inhibitory activity against c-Met kinase is typically determined using a biochemical assay that measures the phosphorylation of a substrate.

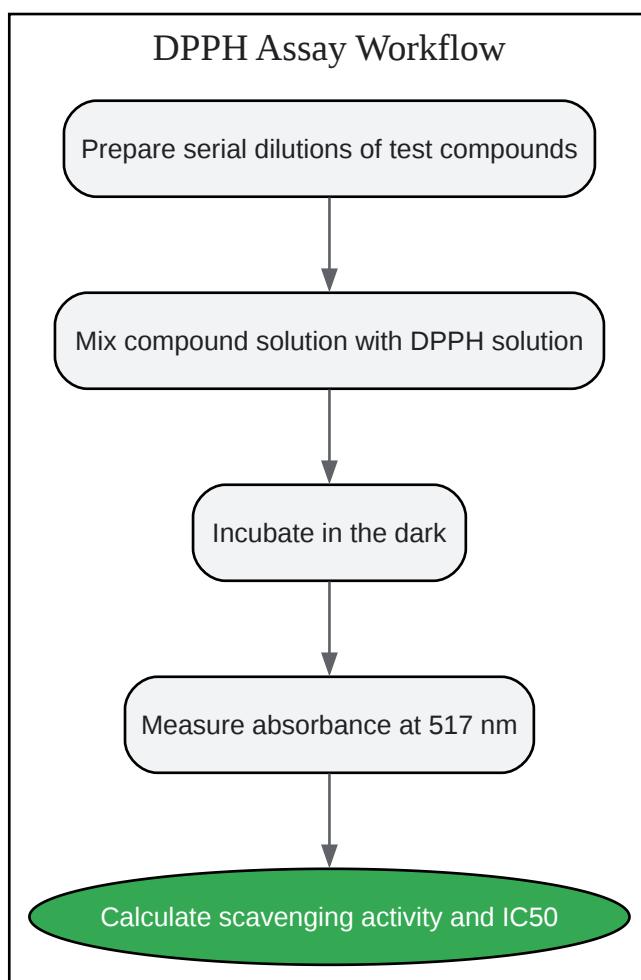


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Biochemical assay for c-Met kinase inhibition.

DPPH Radical Scavenging Assay

The antioxidant activity is assessed by the ability of the compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[3]

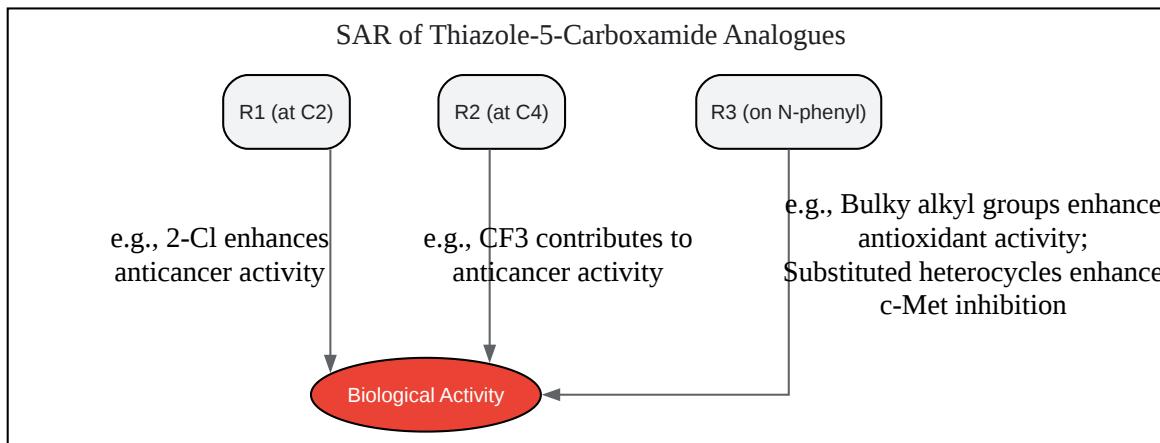


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Workflow of the DPPH assay for antioxidant activity.

Structure-Activity Relationship (SAR) Summary

The collective data from these studies allows for the formulation of a preliminary SAR model for **thiazole-5-carboxamide** analogues.



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Key SAR insights for **Thiazole-5-carboxamide** analogues.

Key Takeaways:

- C2-Position: Substitution on the phenyl ring at the C2-position of the thiazole core significantly impacts anticancer activity. Electron-withdrawing groups, particularly at the ortho position, appear to be beneficial.[1]
- C4-Position: The presence of a trifluoromethyl group at the C4-position is a common feature in analogues with notable anticancer activity.[1]
- N-Phenyl Amide: This position is a critical determinant for various biological activities.
 - For c-Met inhibition, specific substitutions, including a 3-fluoro group and heterocyclic moieties at the 4-position, are crucial for high potency.[2]
 - For antioxidant activity, bulky, lipophilic alkyl groups at the para-position lead to the most potent radical scavenging.[3]

This comparative guide highlights the versatility of the **thiazole-5-carboxamide** scaffold and provides a foundation for the future design of analogues with improved and tailored biological

activities. Further investigations, including in-vivo studies and exploration of a wider range of substituents, are warranted to fully elucidate the therapeutic potential of this promising class of compounds.

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